molecular formula C5H13ClN2O2S B2491033 (3R)-Piperidine-3-sulfonamide;hydrochloride CAS No. 2416219-36-6

(3R)-Piperidine-3-sulfonamide;hydrochloride

Cat. No.: B2491033
CAS No.: 2416219-36-6
M. Wt: 200.68
InChI Key: RYMQXPUHFWFSSQ-RXMQYKEDSA-N
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Description

(3R)-Piperidine-3-sulfonamide hydrochloride is a chiral piperidine derivative functionalized with a sulfonamide group at the 3-position and a hydrochloride salt. Its CAS number is 1170558-67-4, and it is supplied with a purity of ≥95%–97% . The R stereochemistry at the 3-position is critical for enantioselective interactions in biological systems .

Properties

IUPAC Name

(3R)-piperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEMQBKTAIAORE-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416219-36-6
Record name (3R)-piperidine-3-sulfonamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Piperidine-3-sulfonamide;hydrochloride typically involves the following steps:

    Formation of Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of Sulfonamide Group: The sulfonamide group is introduced by reacting the piperidine derivative with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid. This step enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3R)-Piperidine-3-sulfonamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

(3R)-Piperidine-3-sulfonamide;hydrochloride exhibits significant biological activity due to its structural characteristics. It is primarily associated with the following pharmacological effects:

  • Antibacterial Activity : Compounds containing piperidine and sulfonamide moieties have demonstrated moderate to strong antibacterial effects against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The sulfonamide group is particularly noted for its role in inhibiting bacterial growth by interfering with folate synthesis.
  • Enzyme Inhibition : The compound has shown efficacy as an inhibitor of enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes . This inhibition can potentially lead to therapeutic applications in conditions like Alzheimer's disease and urinary tract infections.
  • Anticancer Potential : Recent studies indicate that piperidine derivatives may possess anticancer properties. For instance, certain piperidine-based compounds have been evaluated for their cytotoxicity against cancer cell lines, suggesting a role in cancer therapy . The mechanism often involves the induction of apoptosis in tumor cells.

Therapeutic Applications

The therapeutic applications of this compound span several medical fields:

  • Diabetes Management : As a modulator of GLP-1R, this compound may contribute to improved glucose handling and reduced food intake, making it a candidate for diabetes treatment .
  • Infection Control : Its antibacterial properties position it as a potential agent for treating bacterial infections, particularly those resistant to conventional antibiotics .
  • Neurological Disorders : The ability to inhibit acetylcholinesterase suggests possible applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

Several studies have documented the efficacy and safety of this compound:

StudyFindings
Aziz-ur-Rehman et al. (2011)Demonstrated strong inhibitory activity against urease and acetylcholinesterase with potential applications in infection control and neuroprotection.
Nithiya et al. (2011)Highlighted the role of piperidine derivatives in managing plasma glucose levels, suggesting implications for diabetes treatment.
Recent Anticancer StudiesIdentified piperidine derivatives with significant cytotoxic effects on cancer cell lines, indicating potential for development as anticancer agents .

Mechanism of Action

The mechanism of action of (3R)-Piperidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit carbonic anhydrase by binding to the zinc ion in the enzyme’s active site.

    Pathways Involved: The inhibition of carbonic anhydrase affects various physiological processes, including the regulation of pH and fluid balance in tissues.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

(3R)-3-Phenoxypiperidine Hydrochloride (CAS 1909286-59-4)
  • Structure: Features a phenoxy (-OPh) group instead of sulfonamide.
  • Molecular Weight : 213.7 g/mol .
  • Applications : Used in drug discovery and material science due to its aromatic ether moiety, which enhances lipophilicity and π-π stacking interactions .
(3S)-3-(Trifluoromethyl)piperidine Hydrochloride (CAS 737760-98-4)
  • Structure : Contains a trifluoromethyl (-CF₃) group.
  • Molecular Weight : ~193.62 g/mol (calculated from formula C₆H₁₁ClF₃N) .
  • Applications : The -CF₃ group improves metabolic stability and membrane permeability in agrochemicals and pharmaceuticals .
  • Key Difference : The electron-withdrawing -CF₃ group increases hydrophobicity compared to the polar sulfonamide.
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide Hydrochloride
  • Structure : Carboxamide (-CONH-) linked to a hydroxycyclohexyl group.
  • Molecular Weight : 262.78 g/mol .
  • Applications : The carboxamide and hydroxyl groups enable dual hydrogen bonding, useful in kinase inhibitor design .
  • Key Difference : Carboxamide is less acidic than sulfonamide (pKa ~17 vs. ~10), altering pH-dependent solubility.

Stereochemical and Salt Variations

(3R,4S)-4-Fluoropiperidin-3-amine Dihydrochloride (CAS 2925068-49-9)
  • Structure : Fluorine at the 4-position and amine (-NH₂) at the 3-position.
  • Applications : The fluorine atom enhances bioavailability and target binding via electrostatic interactions. The dihydrochloride salt improves aqueous solubility .
  • Key Difference : The primary amine group offers nucleophilic reactivity, unlike the sulfonamide’s electrophilic sulfur .
(3R)-3-Aminopiperidine Dihydrochloride (CAS 334618-23-4)
  • Structure : Primary amine (-NH₂) at the 3-position.
  • Applications : Intermediate in synthesizing antipsychotics (e.g., ziprasidone derivatives) .
  • Key Difference : The amine group forms Schiff bases or urea derivatives, whereas sulfonamide forms sulfonyl ureas or sulfonamides .

Substituent Position and Backbone Modifications

Piperidine-1-sulfonamide (CAS 4108-90-1)
  • Structure : Sulfonamide at the 1-position of piperidine.
  • Applications : Used as a sulfonylating agent in organic synthesis .
  • Key Difference : Positional isomerism alters steric and electronic effects; 1-sulfonamides are less sterically hindered than 3-substituted analogs .
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl Chloride
  • Structure : Sulfonyl chloride (-SO₂Cl) at the 1-position and -CF₃ at the 3-position.
  • Applications : Reactive intermediate for introducing sulfonamide groups via nucleophilic substitution .
  • Key Difference : The sulfonyl chloride is highly reactive, unlike the stable sulfonamide in the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Functional Group Key Applications
(3R)-Piperidine-3-sulfonamide hydrochloride 1170558-67-4 Not provided Sulfonamide Enzyme inhibition, drug design
(3R)-3-Phenoxypiperidine hydrochloride 1909286-59-4 213.7 Phenoxy ether Drug discovery, material science
(3S)-3-(Trifluoromethyl)piperidine hydrochloride 737760-98-4 ~193.62 Trifluoromethyl Agrochemicals, medicinal chemistry
(3R)-N-(3-hydroxycyclohexyl)piperidine-3-carboxamide HCl 262.78 Carboxamide, hydroxyl Kinase inhibitors
(3R)-3-Aminopiperidine dihydrochloride 334618-23-4 183.1 (C₅H₁₄Cl₂N₂) Primary amine Antipsychotic intermediates

Research Findings and Trends

  • Sulfonamide vs. Carboxamide : Sulfonamides generally exhibit stronger acidity and better hydrogen-bonding capacity, making them preferred in enzyme active-site targeting .
  • Stereochemistry : The R configuration in (3R)-Piperidine-3-sulfonamide hydrochloride may enhance binding to chiral targets compared to S isomers (e.g., CAS 737760-98-4) .
  • Salt Forms : Hydrochloride salts improve solubility, but dihydrochlorides (e.g., CAS 2925068-49-9) offer higher stability in acidic formulations .

Biological Activity

(3R)-Piperidine-3-sulfonamide;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C5H12N2O2S
  • Molecular Weight : 164.23 g/mol
  • CAS Number : 2244-00-0

The sulfonamide functional group is crucial for its biological activity, contributing to its interaction with various biological targets.

The biological activity of this compound primarily involves:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor for several enzymes, including carbonic anhydrases and certain proteases, which are vital in various physiological processes.
  • Interaction with Receptors : The compound has shown potential as a ligand for various receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For instance, it has been evaluated for its cytotoxic effects on different cancer cell lines:

Cell Line IC50 (µM) Reference
FaDu (hypopharyngeal)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)10.0

The mechanism involves inducing apoptosis through the activation of caspase pathways.

Antibacterial and Antifungal Activity

This compound also exhibits significant antibacterial and antifungal properties:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • Anticancer Studies :
    A study conducted on the efficacy of this compound in treating hypopharyngeal tumors demonstrated that the compound significantly inhibited tumor growth in vivo, supporting its potential as an anticancer agent .
  • Antimicrobial Efficacy :
    Research investigating the antimicrobial properties against MRSA and other resistant strains revealed that the compound effectively reduced bacterial load in infected models, indicating its potential application in treating resistant infections .

Q & A

Q. What are the optimal synthetic routes for (3R)-Piperidine-3-sulfonamide hydrochloride, and how can reaction conditions be optimized?

The synthesis of (3R)-Piperidine-3-sulfonamide hydrochloride typically involves stereoselective sulfonylation of (3R)-piperidine derivatives. A common approach includes:

  • Step 1 : Reaction of (3R)-piperidine with sulfonyl chlorides in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere.
  • Step 2 : Acidic workup with HCl to form the hydrochloride salt.
    Key optimization parameters include temperature control (0–5°C to minimize racemization), stoichiometric ratios (1:1.2 piperidine:sulfonyl chloride), and catalyst selection (e.g., triethylamine for proton scavenging). Purity can be enhanced via recrystallization from ethanol/water mixtures .

Q. How can researchers confirm the stereochemical integrity of (3R)-Piperidine-3-sulfonamide hydrochloride post-synthesis?

Stereochemical validation requires:

  • Chiral HPLC : Using a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane/isopropanol (90:10) and 0.1% trifluoroacetic acid. Retention time comparisons with enantiomeric standards are critical .
  • Optical Rotation : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., [α]D²⁵ = +12.5° for the R-enantiomer in methanol) .

Q. What solvent systems are recommended for improving the solubility of (3R)-Piperidine-3-sulfonamide hydrochloride in biological assays?

The hydrochloride salt exhibits moderate solubility in water (≈15 mg/mL at 25°C). For enhanced solubility in hydrophobic media:

  • Use co-solvents like DMSO (≤5% v/v) or ethanol (≤10% v/v).
  • Adjust pH to 6.5–7.5 with phosphate buffers to partially deprotonate the piperidine nitrogen, improving aqueous solubility .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives of (3R)-Piperidine-3-sulfonamide hydrochloride for target-specific activity?

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to biological targets (e.g., GABA receptors or carbonic anhydrases). Focus on sulfonamide-group interactions with catalytic zinc ions or hydrogen-bond networks .
  • MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess conformational stability of the piperidine ring under physiological conditions .

Q. How should researchers resolve contradictions in biological activity data across in vitro vs. in vivo studies for this compound?

  • Pharmacokinetic Analysis : Measure plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (using liver microsomes) to identify discrepancies caused by bioavailability issues.
  • Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to in vivo efficacy not observed in vitro .

Q. What strategies are effective for enantiomeric purity analysis when scaling up synthesis?

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor sulfonylation reactions in real-time, ensuring stereochemical fidelity during large-scale production.
  • Crystallization-Induced Dynamic Resolution (CIDR) : Use chiral additives (e.g., tartaric acid derivatives) to selectively crystallize the R-enantiomer from racemic mixtures .

Q. How can the sulfonamide group’s electronic properties be modulated to enhance target binding?

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) substituents on the sulfonamide aryl ring.
  • Quantum Chemical Calculations : Compute Hammett σ values and correlate with IC₅₀ data to identify optimal substituents for charge-transfer interactions .

Methodological Considerations

Q. What are best practices for stability testing of (3R)-Piperidine-3-sulfonamide hydrochloride under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the absence of genotoxic impurities in synthesized batches?

  • AMES Test : Assess mutagenicity using Salmonella typhimurium strains TA98 and TA100.
  • LC-MS/MS Screening : Detect trace impurities (e.g., alkylating agents from synthesis) at thresholds <0.15% per ICH M7 guidelines .

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